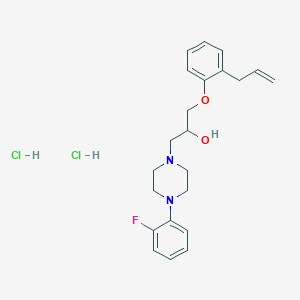

1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

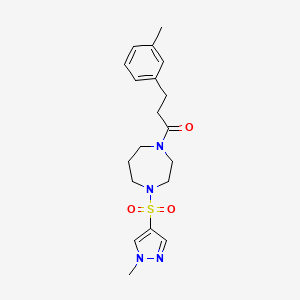

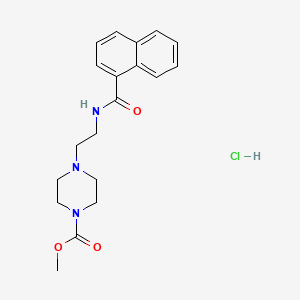

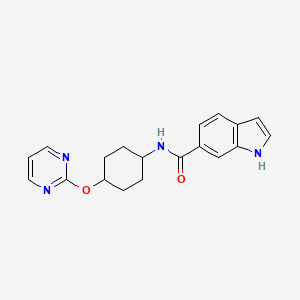

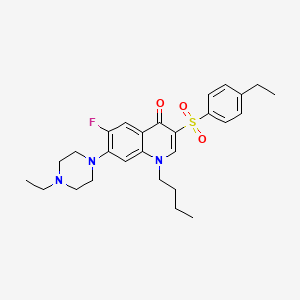

1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H29Cl2FN2O2 and its molecular weight is 443.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Role in D2-like Receptors Studies

Arylcycloalkylamines, including compounds with a structure similar to 1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, are crucial pharmacophoric groups in antipsychotic agents. Research has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors, which are significant for understanding and treating conditions like schizophrenia and bipolar disorder. The investigation into these compounds underlines the importance of composite structure in achieving selectivity and potency at these receptors, suggesting the potential utility of such molecules in developing new therapeutic agents (Sikazwe et al., 2009).

Piperazine Derivatives in Therapeutic Use

Piperazine, a core component of this compound, is significant in the rational design of drugs due to its presence in a wide array of therapeutic agents. This includes uses in antipsychotic, antidepressant, anticancer, and antiviral medications. Modifications to the piperazine nucleus have led to a recognizable difference in medicinal potential, indicating that such derivatives could serve as versatile building blocks for discovering drug-like elements for various diseases. The research into piperazine-based molecules reflects their broad potential in medicinal chemistry and underscores the need for further therapeutic investigations into these compounds (Rathi et al., 2016).

Insights into Arylpiperazine Derivatives' Metabolism

Arylpiperazine derivatives, which include structural elements similar to this compound, have been used clinically for treating depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of effects on serotonin receptors among others. This metabolic pathway suggests the complexity of the pharmacological actions of arylpiperazine derivatives and highlights the importance of understanding their disposition and metabolism for the development of new therapeutic agents (Caccia, 2007).

Piperazine-Based Molecules in Drug Discovery

The review of piperazine and its analogs emphasizes the scaffold's versatility in medicinal chemistry, highlighting its role in a multitude of pharmaceutical applications. Piperazine's inclusion in drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases showcases its importance in current drug development efforts. The ability to modify the piperazine ring and achieve significant impacts on pharmacokinetics and pharmacodynamics points to the continued relevance of such compounds in designing new therapies (Girase et al., 2020).

Propiedades

IUPAC Name |

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O2.2ClH/c1-2-7-18-8-3-6-11-22(18)27-17-19(26)16-24-12-14-25(15-13-24)21-10-5-4-9-20(21)23;;/h2-6,8-11,19,26H,1,7,12-17H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRFWIUZLKUMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2766341.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate](/img/structure/B2766349.png)